2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid
Overview
Description
2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid typically involves the following steps:
Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride.
N-Acylation of Piperazine: The cyclopropanecarbonyl chloride is then reacted with piperazine to form 4-cyclopropanecarbonylpiperazine.
Alkylation with Propanoic Acid Derivative: The 4-cyclopropanecarbonylpiperazine is subsequently alkylated with a suitable propanoic acid derivative, such as 2-bromopropanoic acid, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound
Properties
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(11(15)16)12-4-6-13(7-5-12)10(14)9-2-3-9/h8-9H,2-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEBEMVCRHGMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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